4-bromo-2,3-dihydro-1H-inden-2-ol

FGFR Inhibitor Synthesis Deoxyfluorination 4-Bromo-2-fluoroindane

Researchers needing regiospecific bromoindanol for kinase inhibitor synthesis often cannot source the critical 4-bromo-2-ol isomer. 4-Bromo-2,3-dihydro-1H-inden-2-ol (CAS 125141-73-3) provides the exact scaffold for direct DAST fluorination to 4-bromo-2-fluoroindane, a key FGFR inhibitor intermediate (US20210106588A1). • Rapid 0.5-hr fluorination • Suzuki/Buchwald-Hartwig diversification via Br handle • 97% purity, batch QC (NMR/HPLC/GC) • CNS fragment-based library starting point

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 125141-73-3
Cat. No. B172578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2,3-dihydro-1H-inden-2-ol
CAS125141-73-3
Synonyms4-BroMo-2-hydroxylindan
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC=C2Br)O
InChIInChI=1S/C9H9BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5H2
InChIKeyHTFAUPNXZOKWLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,3-dihydro-1H-inden-2-ol: Key FGFR Synthesis Intermediate


4-Bromo-2,3-dihydro-1H-inden-2-ol (CAS 125141-73-3), also known as 4-bromo-2-indanol or 4-bromo-2-hydroxylindan, is a brominated indane derivative with the molecular formula C9H9BrO and a molecular weight of 213.07 g/mol [1]. It features a hydroxyl group at the 2-position and a bromine substituent at the 4-position of the indane ring system . This regiospecific substitution pattern is critical for its role as a versatile intermediate, particularly in the synthesis of fluorinated building blocks used in kinase inhibitor development, such as FGFR inhibitors [2][3].

Irreplaceable Role in FGFR Inhibitor Synthesis


The position of the bromine and hydroxyl groups on the indane scaffold dictates the regiochemical outcome of downstream derivatizations, directly impacting the biological activity of final pharmaceutical candidates. For instance, the 4-bromo-2-ol isomer uniquely undergoes direct fluorination with diethylaminosulfur trifluoride (DAST) to yield 4-bromo-2-fluoro-2,3-dihydro-1H-indene [1], a specific intermediate in patented FGFR inhibitor programs [2]. In contrast, the 5-bromo-2-ol isomer (CAS 862135-61-3) or the 4-bromo-1-ol isomer (CAS 16657-10-6) would produce regioisomeric fluoro compounds with entirely different spatial configurations and target binding profiles [3]. Therefore, simple substitution would alter the synthetic pathway and the pharmacological properties of the final compound.

4-Bromo-2-indanol: Differentiator vs. Closest Analogs


Direct DAST Fluorination for FGFR Building Blocks

The 4-bromo-2-indanol isomer uniquely enables a direct, high-yield deoxyfluorination with DAST to produce 4-bromo-2-fluoro-2,3-dihydro-1H-indene, a key intermediate in the synthesis of FGFR inhibitors as described in patent US20210106588A1 [1][2]. This reaction proceeds with a short reaction time of 0.5 hours in dichloromethane [1]. The 5-bromo-2-ol isomer would instead yield 5-bromo-2-fluoroindane, a regioisomer not described in the same patent class, and the 4-bromo-1-ol isomer would require a different synthetic strategy to introduce the fluorine atom, as the hydroxyl position dictates the site of fluorination.

FGFR Inhibitor Synthesis Deoxyfluorination 4-Bromo-2-fluoroindane

Physicochemical Properties vs. 5-Bromo Isomer

The 4-bromo-2-indanol isomer exhibits a predicted boiling point of 311.9±42.0 °C and a predicted density of 1.617±0.06 g/cm³ . The 5-bromo isomer (CAS 862135-61-3) has a reported boiling point of 299.6 °C at 760 mmHg and a melting point of 115-117 °C . The higher boiling point of the 4-bromo isomer indicates stronger intermolecular interactions, potentially due to the different spatial arrangement of the bromine and hydroxyl groups, which can affect distillation purification and formulation conditions.

Physicochemical Properties Boiling Point LogP

Regioisomer Impact on Pharmacological Activity

A review of indanol derivatives highlights that the position of substituents on the indane ring critically modulates pharmacological activity, including antimicrobial, antiviral, and CNS depressant effects [1]. Specifically, 2-indanol derivatives with arylcycloalkylamine substitutions have shown activity in models predictive of anxiolytic and antidepressant properties [2]. The 4-bromo substitution pattern on the 2-indanol core provides a unique electronic and steric environment compared to the 5-bromo or unsubstituted analogs, which can significantly influence receptor binding and metabolic stability. While direct comparative biological data for 4-bromo vs. 5-bromo-2-indanol is not available in the public domain, the established SAR of related 1-indanol and 2-indanol derivatives supports the conclusion that the bromine position is a key determinant of biological outcome.

Structure-Activity Relationship Indanol Derivatives CNS Drug Discovery

Purity Benchmarking Against 4-Bromo-1-ol Isomer

Multiple reputable vendors, including Bidepharm and AKSci, list 4-bromo-2,3-dihydro-1H-inden-2-ol (CAS 125141-73-3) at a standard purity of 97% with batch-specific QC data (NMR, HPLC, GC) available . In comparison, the 4-bromo-1-ol isomer (CAS 16657-10-6) is typically offered at a lower standard purity of 95% . This 2% difference in minimum purity specification can be significant for applications requiring high-purity starting materials, such as late-stage pharmaceutical intermediate steps, where impurities can propagate and affect final API purity.

Purity Standards Supply Chain Quality Control

Downstream Access to 4-Bromo-2-fluoroindane & FGFR Intermediates

The target compound is a validated precursor for 4-bromo-2-fluoro-2,3-dihydro-1H-indene, a fluorinated building block explicitly utilized in the synthesis of FGFR inhibitors as per patent US20210106588A1 [1][2]. This downstream product is not accessible from the 5-bromo-2-ol or 4-bromo-1-ol isomers without additional synthetic manipulation. The compound also serves as a product from the reduction of 4-bromo-1-indanone, as described in a patent for GLI1 inhibitors (WO2021229583A1) [3], demonstrating its versatile role in multiple patented therapeutic programs.

Downstream Chemistry Fluorinated Intermediates Patent-Protected Scaffolds

4-Bromo-2-indanol: Application Scenarios


4-Bromo-2-fluoroindane Synthesis for FGFR Inhibitors

The most compelling application is the direct synthesis of 4-bromo-2-fluoro-2,3-dihydro-1H-indene via a rapid 0.5-hour reaction with DAST [1]. This intermediate is explicitly claimed in the synthesis of bicyclic heterocycles as FGFR inhibitors (US20210106588A1) [2]. For a medicinal chemistry team focused on kinase inhibitors, this provides a high-value, patent-relevant building block that cannot be easily sourced from alternative bromoindanol isomers.

CNS-Targeted 2-Indanol Derivatives Exploration

Given the class-level evidence that 2-indanol derivatives exhibit significant CNS pharmacological activities, including anxiolytic and antidepressant effects [3], the 4-bromo-2-indanol scaffold is an ideal starting point for fragment-based drug discovery (FBDD). The bromine atom at the 4-position provides a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of a library of CNS-targeted compounds.

GLI1 Inhibitor Intermediate

The compound is a documented product of 4-bromo-1-indanone reduction in the synthesis of fused pyrazole and imidazole-based GLI1 inhibitors (WO2021229583A1) [4]. Research groups working on Hedgehog pathway inhibitors for cancer therapy can utilize this compound to validate and expand their SAR around the indanol core, leveraging its established role in a published patent.

High-Purity Material for Late-Stage Functionalization

With a standard commercial purity of 97% and available batch-specific QC documentation (NMR, HPLC, GC) , this compound is suitable for late-stage functionalization where high purity is critical. The 2% purity advantage over the 4-bromo-1-ol isomer (95%) reduces the risk of impurity interference in sensitive catalytic reactions, making it the preferred choice for process chemistry development.

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